1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
Description
1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, featuring both furan and thiophene rings, suggests potential for interesting chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-24-16-5-3-15(4-6-16)21-19(22)20-11-9-17-7-8-18(25-17)14-10-12-23-13-14/h3-8,10,12-13H,2,9,11H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOGTAKAUMKEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate A: 4-Ethoxyphenyl Isocyanate
4-Ethoxyaniline serves as the starting material. Phosgenation under controlled conditions yields the isocyanate:
- Dissolve 4-ethoxyaniline (10 mmol) in anhydrous dichloromethane (DCM).
- Add triphosgene (1.1 eq) portionwise at 0°C under nitrogen.
- Stir for 4 h at room temperature, then quench with aqueous NaHCO₃.
- Extract with DCM, dry over Na₂SO₄, and concentrate.
Characterization :
- FT-IR : N=C=O stretch at 2270 cm⁻¹
- ¹H NMR (CDCl₃) : δ 7.35 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 4.02 (q, J=7.0 Hz, 2H), 1.41 (t, J=7.0 Hz, 3H)
Synthesis of Intermediate B: 2-(5-(Furan-3-yl)thiophen-2-yl)ethylamine
Thiophene-Furan Coupling via Suzuki-Miyaura Reaction
A palladium-catalyzed cross-coupling constructs the biheterocyclic core:
- 5-Bromothiophen-2-yl ethanol
- Furan-3-boronic acid
- Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O (3:1)
Procedure :
- Heat 5-bromothiophen-2-yl ethanol (10 mmol), furan-3-boronic acid (12 mmol), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (20 mmol) in EtOH/H₂O at 80°C for 12 h.
- Extract with ethyl acetate, dry, and concentrate.
- Purify via silica chromatography (hexane:EtOAc 4:1).
Characterization :
Conversion to Ethylamine via Gabriel Synthesis
Steps :
- React the alcohol with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
- Hydrolyze the phthalimide intermediate with hydrazine hydrate.
Key Data :
Urea Formation via Trichlorosilane-Mediated Coupling
- Dissolve Intermediate A (5 mmol) and Intermediate B (5 mmol) in DCM (20 mL).
- Add hexamethylphosphoramide (HMPA, 0.1 eq) and trichlorosilane (HSiCl₃, 1.5 eq) at 0°C.
- Stir for 12 h at room temperature.
- Quench with saturated NaHCO₃, extract with DCM, and purify via recrystallization (EtOH/H₂O).
Critical Parameters :
- Solvent : Dichloromethane enables high reagent solubility.
- Catalyst : HMPA accelerates the coupling by stabilizing reactive intermediates.
- Yield : 72% after optimization
Spectroscopic Characterization of Final Product
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.45 | s | 1H | Urea NH |
| 7.32 | d (J=8.8 Hz) | 2H | Ethoxyphenyl H-2,6 |
| 6.85 | d (J=8.8 Hz) | 2H | Ethoxyphenyl H-3,5 |
| 7.28 | d (J=3.6 Hz) | 1H | Thiophene H-3 |
| 7.15 | d (J=3.6 Hz) | 1H | Thiophene H-4 |
| 6.78 | m | 1H | Furan H-2 |
| 6.42 | m | 1H | Furan H-5 |
| 4.02 | q (J=7.0 Hz) | 2H | OCH₂CH₃ |
| 3.45 | t (J=6.8 Hz) | 2H | CH₂NH |
| 2.92 | t (J=6.8 Hz) | 2H | CH₂Ar |
| 1.35 | t (J=7.0 Hz) | 3H | OCH₂CH₃ |
¹³C NMR (DMSO-d₆) :
- 158.2 (urea C=O)
- 152.1 (thiophene C-2)
- 147.8 (furan C-3)
- 115.4–129.8 (aromatic carbons)
- 63.5 (OCH₂CH₃)
- 40.3 (CH₂NH)
- 14.7 (OCH₂CH₃)
Alternative Synthetic Routes and Comparative Analysis
Isocyanate-Amine Coupling vs. Carbodiimide-Mediated Approach
Method A (HSiCl₃/HMPA) :
- Advantages : High atom economy, minimal side products
- Limitations : Requires strict moisture control
Method B (EDC/NHS) :
- Activate 4-ethoxyphenyl carboxylic acid with EDC/NHS.
- Couple with 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine.
- Yield : 65% (lower than Method A)
Industrial-Scale Production Considerations
Process Optimization Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Time | 12 h | 8 h |
| Temperature | 25°C | 30°C |
| Catalyst Loading | 0.1 eq HMPA | 0.08 eq HMPA |
| Purification | Recrystallization | Continuous Chromatography |
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: Various substituents can be introduced into the phenyl, furan, or thiophene rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-one or thiophene-2-one derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The furan and thiophene rings could play a role in binding to these targets, while the urea moiety may be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiourea: Similar structure with a thiourea moiety instead of a urea moiety.
Uniqueness
1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties
Biological Activity
1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components include an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The compound's structure allows for multiple interactions with biological targets due to the presence of functional groups capable of forming hydrogen bonds and engaging in π-π stacking interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2034343-14-9 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the urea moiety through reaction between isocyanates and amines.
- Introduction of the ethoxyphenyl group via nucleophilic substitution.
- Coupling reactions to attach the furan and thiophene rings.
These steps require careful optimization of reaction conditions to maximize yield and purity.
Biological Activities
Research indicates that compounds containing urea and thiophene functionalities exhibit a broad spectrum of biological activities, including:
Antimicrobial Activity
Studies have shown that similar urea derivatives demonstrate significant antimicrobial properties against various pathogens. For instance, compounds with thiophene structures have been reported to exhibit Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of urea derivatives has been documented extensively. For example, certain thiourea compounds have shown selective cytotoxicity towards cancer cell lines, with IC50 values indicating potent antiproliferative effects . The specific activity profile for this compound remains under investigation but is anticipated to follow similar trends due to structural similarities.
Mechanism of Action
The biological activity is largely attributed to the compound's ability to interact with specific enzymes or receptors. The urea moiety can facilitate hydrogen bonding with target proteins, while the aromatic rings may enhance binding affinity through π-stacking interactions.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various urea derivatives, revealing that compounds with similar structures exhibited MIC values comparable to established antibiotics . This suggests that this compound could be explored for its potential as an antimicrobial agent.
- Anticancer Activity : In a recent study on related thiourea compounds, several demonstrated significant cytotoxicity against human cancer cell lines, with some showing selectivity towards specific types . The ongoing research into this compound aims to elucidate its specific anticancer mechanisms and efficacy.
Q & A
Q. What synthetic strategies are recommended for preparing this urea derivative, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves reacting an isocyanate with an amine under controlled conditions. For this compound, a plausible route could involve:
- Step 1 : Prepare the ethoxyphenyl isocyanate intermediate by treating 4-ethoxyaniline with phosgene or a safer alternative like triphosgene in anhydrous dichloromethane .
- Step 2 : Synthesize the amine component (2-(5-(furan-3-yl)thiophen-2-yl)ethylamine) via coupling reactions, such as Suzuki-Miyaura cross-coupling for the thiophene-furan moiety .
- Step 3 : React the isocyanate with the amine in an inert solvent (e.g., toluene or DCM) under reflux, using triethylamine to neutralize HCl byproducts .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for better solubility of aromatic intermediates) and stoichiometry (1.2:1 amine:isocyanate ratio) to improve yields.
Q. What spectroscopic techniques are critical for structural validation?
- NMR : Use - and -NMR to confirm urea linkage (NH signals at δ 6.5–8.5 ppm) and substituent integration (e.g., furan protons at δ 6.2–7.5 ppm) .
- FT-IR : Identify urea carbonyl stretching vibrations near 1640–1680 cm and aromatic C–H stretches .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns (e.g., cleavage at the urea bond) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction is definitive for confirming stereochemistry and intermolecular interactions:
- Crystal Growth : Use slow evaporation of a saturated solution in DCM/hexane (1:3) at 4°C .
- Data Analysis : Compare bond lengths (e.g., C=O urea bond ~1.23 Å) and dihedral angles (e.g., thiophene-furan planarity) with computational models (DFT) to validate geometry .
Case Study : In analogous urea-thiophene derivatives, crystallography revealed π-stacking between aromatic rings, influencing solubility and stability .
Q. How can researchers investigate structure-activity relationships (SAR) for biological activity?
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) to assess electronic effects .
- Biological Assays : Test antiproliferative activity using MTT assays (e.g., IC values against cancer cell lines) and correlate with logP (lipophilicity) and hydrogen-bonding capacity .
Example : In compound 5f (similar urea-pyridinyl derivatives), methoxy groups enhanced cellular uptake but reduced potency due to steric hindrance .
Q. How can conflicting spectral or biological data be systematically addressed?
- Data Reconciliation : For NMR discrepancies (e.g., unexpected splitting), re-examine sample purity via HPLC (>95%) and solvent effects (e.g., DMSO-d vs. CDCl) .
- Biological Replicates : Address variability in IC values by standardizing assay conditions (e.g., cell passage number, incubation time) and using positive controls (e.g., cisplatin) .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing thiophene-furan hybrids, and how can they be mitigated?
Q. How can computational tools aid in predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
